molecular formula C9H7ClO3 B1278814 Benzyl chlorooxalate CAS No. 35249-73-1

Benzyl chlorooxalate

Cat. No. B1278814
CAS RN: 35249-73-1
M. Wt: 198.6 g/mol
InChI Key: YOZSRQSUXWJLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl chlorooxalate, also known as Benzyl 2-Chloro-2-oxoacetate, is a chemical compound with the CAS number 35249-73-1 . It contains a total of 20 atoms; 7 Hydrogen atoms, 9 Carbon atoms, 3 Oxygen atoms, and 1 Chlorine atom . The molecule contains a total of 20 bonds. There are 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 acyl halogenide (aliphatic) .


Synthesis Analysis

Benzyl chlorooxalate can be synthesized using benzyl alcohol and phosgene . The reaction flask is gently shaken while benzyl alcohol is added rapidly through a separatory funnel. The flask is allowed to stand in the ice bath for 30 minutes and at room temperature for 2 hours .


Molecular Structure Analysis

The benzyl chlorooxalate molecule contains a total of 20 bonds. There are 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 acyl halogenide (aliphatic) .


Chemical Reactions Analysis

Benzyl chlorooxalate can undergo various reactions. For example, it can react with sodium salts of carboxylic acids to produce the corresponding benzyl esters . It can also undergo hydrolysis with hot water to form benzyl alcohol .


Physical And Chemical Properties Analysis

Benzyl chlorooxalate is a colorless liquid which fumes in moist air. It has a pungent odor and is irritating to the mucous membranes and the eyes . The solubility of benzyl chlorooxalate in water is 0.33 g/L at 4 ℃, 0.49 g/L at 20 ℃, and 0.55 g/L at 30 ℃ .

Scientific Research Applications

Production of Benzyl Alcohol

Benzyl chlorooxalate can be used in the production of benzyl alcohol . A marine bacterium was isolated and selected for the conversion of benzaldehyde to benzyl alcohol, which is an important chemical employed as a precursor for producing esters for cosmetics and other industries . This process is of interest for sustainable processes .

Synthesis of Other Compounds

Benzyl chlorooxalate can be used in the synthesis of other compounds . For example, it has been used in the synthesis of methyl pyrrole and 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-benzaldehyde .

Biocatalysis

Benzyl chlorooxalate can be used in biocatalysis . Biocatalysis is a sub-discipline of enzymology that uses natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions. This process is environmentally friendly and sustainable .

Two-Phase Biocatalysis

Benzyl chlorooxalate can be used in two-phase biocatalysis . Two-phase biocatalysis is a type of biocatalysis where two immiscible phases are used. This process allows higher initial substrate concentrations .

Whole Cell Immobilization

Benzyl chlorooxalate can be used in whole cell immobilization . Whole cell immobilization is a process where cells are physically confined or localized in a certain defined region of space with retention of their catalytic activities and can be used over an extended period .

Continuous Flow Reactor

Benzyl chlorooxalate can be used in a continuous flow reactor . A continuous flow reactor is a type of reactor where the feed to the reactor and the discharge from it are continuous. The use of a continuous flow reactor packed with immobilized cells enabled a 9.5-fold increase in productivity when compared with the fed-batch stirred reactor system .

Safety And Hazards

Benzyl chlorooxalate is considered hazardous. It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

benzyl 2-chloro-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZSRQSUXWJLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452133
Record name benzyl chlorooxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl chlorooxalate

CAS RN

35249-73-1
Record name benzyl chlorooxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In this example the product was prepared in two synthetic steps. In the first step benzyl alcohol was reacted with 50% molar excess of oxalyl chloride. Upon completion of the reaction the excess oxalyl chloride was stripped from the product at reduced pressure to produce benzyl chlorooxalate having an assay of 96.6% and in a corrected yield of 92.1%. In the second step benzyl chlorooxalate was reacted with 2,5-dimethyl-2,5-dihydroperoxyhexane, in the presence of pyridine, to yield the product as described below:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92.1%

Synthesis routes and methods II

Procedure details

Under N2, oxalyl chloride (262 ml) was dissolved in 1 liter anhydrous ether and heated to reflux, at which temperature benzyl alcohol (207 ml) was added over 70 minutes. After refluxing a further 16 hours, ether was stripped and the residue distilled at reduced pressure to yield 372 g (94%) of title product, b.p./0.7 mm 85° C.
Quantity
262 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
207 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl chlorooxalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzyl chlorooxalate
Reactant of Route 3
Reactant of Route 3
Benzyl chlorooxalate
Reactant of Route 4
Reactant of Route 4
Benzyl chlorooxalate
Reactant of Route 5
Benzyl chlorooxalate
Reactant of Route 6
Reactant of Route 6
Benzyl chlorooxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.